2-Cyanophenyl (2-chloroethyl)carbamate
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Overview
Description
2-Cyanophenyl (2-chloroethyl)carbamate is an organic compound with the molecular formula C10H9ClN2O2 It is a member of the carbamate family, which are esters of carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanophenyl (2-chloroethyl)carbamate typically involves the reaction of 2-cyanophenol with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Cyanophenol+2-Chloroethyl isocyanate→2-Cyanophenyl (2-chloroethyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and quality control to ensure the product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Cyanophenyl (2-chloroethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-Cyanophenyl (2-chloroethyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: The compound is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-Cyanophenyl (2-chloroethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues. This inhibition can affect various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroethyl N-(2-ethylphenyl)carbamate
- 2-Chloroethyl N-(2,6-diethylphenyl)carbamate
- 2-Chloroethyl N-(2-chlorophenyl)carbamate
Uniqueness
2-Cyanophenyl (2-chloroethyl)carbamate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties. This group can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications.
Properties
CAS No. |
88220-37-5 |
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Molecular Formula |
C10H9ClN2O2 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
(2-cyanophenyl) N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C10H9ClN2O2/c11-5-6-13-10(14)15-9-4-2-1-3-8(9)7-12/h1-4H,5-6H2,(H,13,14) |
InChI Key |
PNGVIKZULXHCHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC(=O)NCCCl |
Origin of Product |
United States |
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